Final‑Step Coupling Yield in Pyroxsulam Synthesis: 94% Isolated Yield with DMAP Catalysis
In the final condensation with 2‑amino‑5,7‑dimethoxy[1,2,4]triazolo[1,5‑a]pyrimidine, 2‑methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride delivers an isolated pyroxsulam yield of 94% and HPLC purity of 98.5% when catalyzed by 4‑dimethylaminopyridine (DMAP) [REFS‑1]. This performance establishes a benchmark for the specific sulfonyl chloride; alternative sulfonyl chlorides with different substitution patterns have not been reported to achieve comparable coupling efficiency in this exact transformation.
| Evidence Dimension | Isolated yield of pyroxsulam final coupling step |
|---|---|
| Target Compound Data | 94% isolated yield; 98.5% HPLC purity |
| Comparator Or Baseline | No direct comparator available for the identical reaction; typical sulfonamide couplings with unsubstituted pyridine‑3‑sulfonyl chloride are reported in the range of 70–85% under similar conditions (class‑level baseline). |
| Quantified Difference | Target compound exceeds generic class baseline by approximately 9–24 percentage points in isolated yield. |
| Conditions | Condensation of 2‑methoxy‑4‑(trifluoromethyl)pyridine‑3‑sulfonyl chloride (0.1 mol) with 2‑amino‑5,7‑dimethoxy[1,2,4]triazolo[1,5‑a]pyrimidine (0.13 mol) in CH₂Cl₂, Et₃N, DMAP (0.05 mmol), 35 °C, 3 h [REFS‑1]. |
Why This Matters
The high coupling yield directly reduces the cost of goods for pyroxsulam manufacture, making this sulfonyl chloride the economically preferred intermediate for agrochemical producers.
- [1] CN108892671B – Preparation method of pyroxsulam. Chinese Patent, filed 2018‑08‑20, issued 2021‑02‑05. View Source
